HIV-1 Inhibition Potency in Primary Human PBMCs
In the same primary screening campaign of a natural compound collection against HIV-1 replication in human PBMCs, neoaureothin is 2.4-fold more potent (IC50 = 2.2 ± 0.40 nM) than aureothin (IC50 = 5.3 ± 0.40 nM) [1]. However, synthetic derivative #7, inspired by aureothin, achieves an IC90 of <45 nM with a mode of action distinct from all current clinical antiretrovirals—blocking accumulation of structural HIV RNAs rather than targeting entry, reverse transcription, integration, or maturation—which positions aureothin's scaffold as a privileged starting point for antiviral optimization [1]. Neoaureothin also exhibits androgen receptor antagonism (IC50 = 13 μM) not reported for aureothin, introducing an orthogonal bioactivity that may complicate antiviral selectivity profiling .
Aureothin IC50 = 5.3 ± 0.40 nM
Neoaureothin IC50 = 2.2 ± 0.40 nM
Derivative #7 IC90
Supports antiviral screening context; neoaureothin shows higher intrinsic potency but may introduce off-target activities.
Primary human PBMCs, n ≥ 3 independent triplicates.
| Evidence Dimension | Anti-HIV-1 potency (IC50) in human PBMCs |
|---|---|
| Target Compound Data | Aureothin IC50 = 5.3 ± 0.40 nM |
| Comparator Or Baseline | Neoaureothin IC50 = 2.2 ± 0.40 nM; Derivative #7 IC90 < 45 nM |
| Quantified Difference | Neoaureothin is ~2.4-fold more potent than aureothin; derivative #7 surpasses both in IC90 |
| Conditions | Human primary blood-derived mononuclear cells (PBMCs) infected with HIV-1 LAI; n ≥ 3 independent experiments with triplicates |
Why This Matters
Users requiring the highest intrinsic anti-HIV potency among natural nitroaryl-pyrones should select neoaureothin; users needing a defined antiviral scaffold for further SAR and mechanistic studies with a distinct mode-of-action should procure aureothin.
- [1] Herrmann, A., Roesner, M., Werner, T., Hauck, S. M., Koch, W., Bauer, A., Schneider, M., Brack-Werner, R., & Wagner, R. (2020). Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin. Scientific Reports, 10, 1326. View Source
